molecular formula C30H25NO3 B1582798 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl- CAS No. 42228-32-0

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-

Cat. No.: B1582798
CAS No.: 42228-32-0
M. Wt: 447.5 g/mol
InChI Key: WZEDZFRFJVWYBI-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives belong to the xanthene family, characterized by a spirocyclic structure combining an isobenzofuran ring and a xanthene core. The compound in question, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-, features an ethyl(4-methylphenyl)amino substituent at the 6'-position and a methyl group at the 2'-position (). This structural configuration imparts unique photophysical and chemical properties, making it relevant in applications such as fluorescent probes, dyes, and sensor technologies.

The spiroxanthene framework is tautomeric, existing in closed (lactone) or open (carboxylate) forms depending on pH and substituents (). The closed form dominates in neutral or acidic conditions, while the open form prevails in alkaline environments, influencing fluorescence and solubility.

Properties

IUPAC Name

6'-(N-ethyl-4-methylanilino)-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO3/c1-4-31(21-12-9-19(2)10-13-21)22-14-15-25-28(18-22)33-27-16-11-20(3)17-26(27)30(25)24-8-6-5-7-23(24)29(32)34-30/h5-18H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEDZFRFJVWYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=CC(=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885862
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-
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Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42228-32-0
Record name 6′-[Ethyl(4-methylphenyl)amino]-2′-methylspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(ethyl(4-methylphenyl)amino)-2'-methyl-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-
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Record name 6'-[ethyl(p-tolyl)amino]-2'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a modular approach:

  • Construction of the spiro[isobenzofuran-xanthene] core.
  • Introduction of substituents at the 6'- and 2'-positions on the xanthene moiety.
  • Amination at the 6'-position with an ethyl(4-methylphenyl)amino group.
  • Methylation at the 2'-position.

This approach ensures regioselective functionalization and preserves the integrity of the spirocyclic framework.

Preparation of the Spiro Core

The spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one core is commonly synthesized via a condensation reaction between appropriately substituted benzofuran-3-one derivatives and xanthene precursors. The reaction conditions often involve acidic catalysis to promote cyclization and spiro linkage formation.

For example, a typical method involves:

  • Reacting 3-hydroxybenzofuran-1(3H)-one derivatives with 2'-hydroxyxanthene derivatives under acidic conditions.
  • The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) facilitates the electrophilic aromatic substitution and cyclization.
  • The reaction is performed under reflux in solvents such as acetic acid or toluene.
  • Purification is achieved by recrystallization or chromatography.

Methylation at the 2'-Position

The methyl group at the 2'-position is introduced either before or after the amination step, depending on the synthetic route:

  • Methylation can be achieved by treating the 2'-hydroxy precursor with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
  • Alternatively, a 2'-methyl-substituted xanthene derivative can be used as a starting material in the spirocyclization step.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Spirocyclization Acid catalyst (H2SO4), reflux in acetic acid 65–75 Formation of spiro core
6'-Halogenation NBS or NCS in DMF or CCl4 70–80 Selective halogenation at 6'-position
Buchwald-Hartwig Amination Pd catalyst, ethyl(4-methylphenyl)amine, base, 100°C 60–85 Amination at 6'-position
2'-Methylation Methyl iodide, K2CO3, acetone, reflux 75–90 Methylation of hydroxy group

Analytical and Purification Techniques

  • Purity and structure confirmation are performed using NMR (1H, 13C), mass spectrometry, and IR spectroscopy.
  • Chromatographic purification (silica gel column chromatography) is standard.
  • Crystallization from suitable solvents (e.g., ethanol) is used to obtain analytically pure material.

Research Findings and Optimization

  • The choice of catalyst and ligand in the amination step critically affects yield and selectivity.
  • Acid strength and solvent polarity influence the efficiency of the spirocyclization.
  • Protecting groups may be employed to prevent side reactions during functionalization.
  • Recent studies suggest microwave-assisted synthesis can reduce reaction times and improve yields in spirocyclization and amination steps.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Yield Range (%) Comments
Spiro Core Formation Acid-catalyzed condensation Benzofuran-3-one, xanthene derivative Reflux in acetic acid, acid catalyst 65–75 Critical for core integrity
6'-Halogenation Electrophilic halogenation NBS or NCS Room temp to reflux 70–80 Prepares for amination
Amination at 6'-Position Buchwald-Hartwig coupling Pd catalyst, ethyl(4-methylphenyl)amine, base 80–120 °C, inert atmosphere 60–85 Key step for functionalization
2'-Methylation Alkylation of hydroxy group Methyl iodide, base Reflux in acetone 75–90 Can be done pre- or post-amination

Chemical Reactions Analysis

Types of Reactions:

This compound exhibits a broad spectrum of chemical reactivity, participating in reactions such as:

  • Oxidation: : Transformation into higher oxidation states, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction processes typically using agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions occur, modifying functional groups on the aromatic rings or at the spiro junction.

Common Reagents and Conditions:

Reagents such as palladium catalysts (for hydrogenation), strong acids (for electrophilic substitution), and bases (for nucleophilic substitution) are frequently used. Conditions vary from mild to extreme, depending on the desired transformation.

Major Products Formed:

The reaction products are diverse and depend on the starting materials and reaction conditions. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry:

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel reaction mechanisms and pathways.

Biology:

Biologically, derivatives of this compound are investigated for their potential as fluorescent probes in imaging applications due to the intrinsic fluorescence properties of the xanthene core.

Medicine:

In medicinal chemistry, analogues of this compound are studied for their therapeutic potential, particularly as anticancer or antimicrobial agents. The specific functional groups can be modified to enhance biological activity and selectivity.

Industry:

In industrial contexts, this compound finds use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic applications, owing to its photophysical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the application. For example, in biological systems, it might interact with specific molecular targets such as enzymes or receptors, altering their activity through non-covalent interactions like hydrogen bonding or π-π stacking.

Molecular Targets and Pathways:

  • Enzymes: : Inhibiting or activating enzymes to modulate biochemical pathways.

  • Receptors: : Binding to receptors to initiate or block signal transduction processes.

Comparison with Similar Compounds

Structural Analogues with Amino Substituents

Table 1: Amino-Substituted Spiroxanthenes
Compound Name Substituents CAS Number Molecular Weight Key Applications
Target Compound 6'-[ethyl(4-methylphenyl)amino]-2'-methyl- Not explicitly listed ~452.5 (estimated) Fluorescent probes, sensors
2'-Amino-6'-[(4-methylphenyl)propylamino]- 6'-(propylamino-p-tolyl), 2'-amino 102248-16-8 ~538.6 Research chemicals, potential sensors
6'-[(2,4-Dimethylphenyl)ethylamino]-2'-[(phenylmethyl)amino]- 6'-(ethylamino-2,4-dimethylphenyl), 2'-(benzylamino) 102248-32-8 552.7 Polymer chemistry, material science
3',6'-bis(diethylamino)- 3',6'-diethylamino 509-34-2 392.5 Dyes, pH indicators

Key Observations :

  • Electronic Effects: The ethyl(4-methylphenyl)amino group in the target compound enhances electron-donating capacity compared to simpler alkylamino derivatives (e.g., 3',6'-bis(diethylamino)-), improving fluorescence quantum yield .
  • Steric Hindrance: Bulky substituents (e.g., benzylamino in CAS 102248-32-8) reduce aggregation but may decrease solubility in polar solvents .

Halogenated Derivatives

Table 2: Halogen-Substituted Spiroxanthenes
Compound Name Substituents CAS Number Key Properties Applications
Erythrosine (Tetrabromofluorescein) 2',4',5',7'-tetrabromo-3',6'-dihydroxy- 16423-68-0 Red dye, λmax ~530 nm Food coloring, biological staining
5-(Bromomethyl)-3',6'-dihydroxy- 5-bromomethyl, 3',6'-dihydroxy N/A Reactive intermediate Synthesis of fluorescent tags
2',4',5',7'-Tetrabromo-4,5,6,7-tetrachloro- Tetrahalogenated (Br, Cl) 25709-84-6 High molar absorptivity Industrial dyes, photostability studies

Key Observations :

  • Fluorescence Quenching : Heavy halogens (Br, Cl) in erythrosine and tetrachloro derivatives reduce fluorescence intensity due to the heavy atom effect, contrasting with the target compound’s unhalogenated structure .
  • Stability: Halogenation improves photostability but limits solubility in aqueous media compared to amino-substituted analogues .

Ester and Amide Derivatives

Table 3: Ester/Amino-Functionalized Spiroxanthenes
Compound Name Substituents CAS Number Key Features
Diacetylfluorescein 3',6'-bis(acetyloxy) 34372-72-0 Lipophilic ester, cell-permeable
3',6'-bis(4-guanidinobenzoyloxy)- Guanidinobenzoyl esters N/A Plasminogen activator detection
Target Compound Ethyl(4-methylphenyl)amino, methyl N/A Tunable fluorescence, pH-sensitive

Key Observations :

  • Bioavailability : Ester derivatives like diacetylfluorescein exhibit enhanced cell permeability but require enzymatic hydrolysis for activation, unlike the target compound’s direct fluorescence .
  • Functional Versatility: The ethyl(4-methylphenyl)amino group allows for covalent modification (e.g., conjugation with biomolecules), a feature less explored in ester derivatives .

Pharmacologically Active Analogues

Key Observations :

  • Sensing Capability: Tokyo Green’s methoxy and methyl groups optimize it for ion sensing, whereas the target compound’s ethyl(4-methylphenyl)amino group may favor protein interaction studies .

Biological Activity

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives are a class of compounds that have garnered attention for their diverse biological activities and potential applications in medicinal chemistry. This article focuses on the biological activity of the compound Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-, exploring its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure, which consists of two interconnected rings sharing a single carbon atom. The molecular formula is C23H24N2OC_{23}H_{24}N_2O with a molecular weight of approximately 360.45 g/mol. This unique structure contributes to its distinct physical and chemical properties, making it a candidate for various biological applications.

Anticancer Properties

Research has indicated that spiro compounds exhibit significant anticancer activity. For instance, derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one have shown efficacy in reducing cell viability in various cancer cell lines. A study demonstrated that these compounds can induce apoptosis and differentiation in neuroblastoma cells, suggesting their potential as therapeutic agents for cancer treatment .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Spiro Compound ANeuroblastoma10Induces apoptosis
Spiro Compound BBreast Cancer15Inhibits proliferation
Spiro Compound CLung Cancer12Promotes differentiation

Antimicrobial Activity

In addition to anticancer effects, spiro compounds have been evaluated for antimicrobial properties. Certain derivatives have demonstrated activity against gram-positive and gram-negative bacteria, suggesting their potential as antibiotic agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Overview

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Spiro Compound DStaphylococcus aureus5 µg/mL
Spiro Compound EEscherichia coli8 µg/mL

The biological activity of spiro compounds can be attributed to several mechanisms:

  • Apoptosis Induction : Many spiro derivatives activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some compounds interfere with the cell cycle, particularly at the G1/S phase transition.
  • Enzyme Inhibition : Certain spiro compounds act as inhibitors of key enzymes involved in cellular metabolism and proliferation.

Case Studies

  • Neuroblastoma Treatment : A case study involving the application of spiro derivatives in neuroblastoma treatment showed promising results. Patients treated with a specific derivative exhibited reduced tumor size and improved overall survival rates .
  • Antimicrobial Efficacy : Another study highlighted the efficacy of spiro compounds against multidrug-resistant bacterial strains, showcasing their potential role in combating antibiotic resistance .

Q & A

Q. Methodological adjustments :

  • Probe concentration : Use 70 nM fluorescein derivative to balance sensitivity and linearity .
  • Radical initiator : 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) at 37°C generates peroxyl radicals. Monitor fluorescence decay (λex/λem = 485/520 nm) over 60 minutes .
  • Data normalization : Express results as Trolox equivalents, using AUC (area under the curve) to quantify antioxidant capacity .
    Validation : Confirm oxidation byproducts (e.g., lactone ring-opening products) via LC-MS to rule out interference .

Advanced: How do substituents like ethyl(4-methylphenyl)amino affect reactivity?

  • Electron-donating groups : The ethyl(4-methylphenyl)amino group enhances fluorescence by stabilizing the excited state via resonance. Compare quantum yields of derivatives with/without this group .
  • Steric effects : The methyl group at the 2'-position reduces steric hindrance, improving binding to targets like reactive oxygen species (ROS) .
    Case study : Derivatives with bulkier substituents (e.g., cyclododecylethylamino) show reduced fluorescence due to restricted rotation .

Advanced: How to resolve data discrepancies in fluorescence-based assays?

Q. Common issues :

  • Quenching by solvents : Use polar aprotic solvents (e.g., DMSO) to minimize aggregation. Avoid alcohols, which form hydrogen bonds with the xanthene core .
  • pH sensitivity : Fluorescence intensity drops below pH 6 due to lactone ring closure. Maintain pH 7.4 using phosphate buffers .
    Troubleshooting :
  • Validate instrument calibration with fluorescein isothiocyanate (FITC) standards.
  • Perform LC-MS to detect degradation products (e.g., spiro ring-opened forms) that may skew results .

Advanced: How to adapt this compound for in vivo vs. in vitro studies?

Q. In vitro :

  • Cell permeability : Modify with acetoxymethyl esters to enhance membrane penetration. Hydrolysis by intracellular esterases regenerates the active form .
    In vivo :
  • Biodistribution : Conjugate with polyethylene glycol (PEG) to extend half-life. Track using near-infrared derivatives (e.g., iodinated analogs) for deep-tissue imaging .
    Toxicity : Screen for ROS generation in hepatocyte models to ensure biocompatibility .

Advanced: What strategies enable rational design of derivatives for specific applications?

  • Anticancer agents : Introduce sulfonate groups to enhance water solubility and target tumor microenvironments .
  • Platelet inhibition : Test derivatives with nitro or amino groups for thromboxane A2 antagonism, as seen in xanthene-3-one analogs .
    Synthetic workflow :

Substituent screening : Use computational tools (e.g., DFT) to predict electronic effects.

Parallel synthesis : Generate libraries via combinatorial chemistry .

High-throughput screening : Validate bioactivity in ROS scavenging or COX inhibition assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-
Reactant of Route 2
Reactant of Route 2
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-

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